molecular formula C24H24N2O3S B2575549 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954640-53-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2575549
CAS No.: 954640-53-0
M. Wt: 420.53
InChI Key: KUYXUKKXLIYQRV-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Medicinal Chemistry

  • Cystic Fibrosis Treatment

    Sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized for correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is crucial for cystic fibrosis therapy. Compounds with submicromolar potency were obtained, indicating their potential as correctors for defective DeltaF508-CFTR gating (Suen et al., 2006).

  • Cancer Research

    A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating cytotoxicity to PC-3 cells and marked anti-HDAC and antiproliferative activity. This suggests their potential as prostate cancer inhibitors (Liu et al., 2015).

  • Enantioselective Syntheses

    Organocatalytic enantioselective Pictet-Spengler reactions have been utilized for the syntheses of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of such compounds in the synthesis of natural products and synthetic drugs. This methodology enables the synthesis of biologically active compounds with high enantiomeric purity (Mons et al., 2014).

  • Neurodegenerative Diseases

    Compounds similar to the query have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), indicating potential applications in the treatment of neurodegenerative diseases (Grunewald et al., 2005).

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYXUKKXLIYQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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